![molecular formula C11H11N5O3 B6072906 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6072906.png)
3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Overview
Description
3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazine group, a triazine ring, and a hydroxy-methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazine group can be reduced to form hydrazides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazine derivatives. For instance, compounds similar to the target molecule have shown significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported at 256 µg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Triazine derivatives have been investigated for their potential antitumor properties. Specific 1,3,5-triazines have demonstrated activity against various cancer cell lines, including those from lung and breast cancers. The compound's structure allows it to interact with DNA or inhibit key enzymes involved in cancer cell proliferation . This makes it a promising candidate for further development in cancer therapeutics.
Case Study: Synthesis and Testing
A study conducted on a series of triazine derivatives synthesized from hydrazine and aromatic aldehydes revealed that modifications in the molecular structure significantly influenced biological activity. The synthesized compounds were tested for cytotoxicity against human cancer cell lines, exhibiting varying degrees of effectiveness based on their structural features .
Drug Development
The unique structural characteristics of 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE make it a candidate for drug development. Its ability to form hydrogen bonds and engage in π-stacking interactions can enhance its binding affinity to biological targets. This has prompted research into its use as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazine derivatives is crucial for optimizing their pharmacological profiles. Studies suggest that specific substitutions on the triazine ring can enhance or diminish biological activity. For example, the introduction of hydroxyl or methoxy groups has been shown to increase solubility and bioavailability .
Photostabilizers
Triazines are also explored as photostabilizers in polymer formulations. Their ability to absorb UV radiation and prevent degradation of polymers makes them valuable in the production of durable materials. Research indicates that incorporating triazine derivatives into polymer matrices significantly improves their resistance to photodegradation .
Case Study: Polymer Composites
In a recent investigation, triazine-based photostabilizers were incorporated into polyethylene films. The resulting composites demonstrated enhanced stability under UV exposure compared to control samples without stabilizers. This application highlights the potential for triazines in extending the lifespan of materials used in outdoor environments .
Data Summary
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazine and triazine moieties allow it to form stable complexes with metal ions and interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares the hydroxy-methoxyphenyl moiety but lacks the hydrazine and triazine groups.
HYDRAZINE DERIVATIVES: Compounds with similar hydrazine groups but different aromatic or heterocyclic moieties.
TRIAZINE COMPOUNDS: Compounds containing the triazine ring but with different substituents.
Uniqueness
What sets 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.30 g/mol. The structural features include a triazine ring and a phenolic moiety, which are significant for its biological activity.
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of ferulic acid , which contains the 4-hydroxy-3-methoxyphenyl group, have demonstrated strong radical scavenging abilities .
2. Anticancer Activity
The anticancer potential of the target compound has been evaluated through various in vitro assays. The presence of the hydrazone linkage is known to enhance cytotoxicity against cancer cell lines. For example, related hydrazone compounds have shown IC50 values in the low micromolar range against various cancer types.
Case Study:
A recent study investigated the cytotoxic effects of hydrazone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The target compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells, indicating promising anticancer activity .
3. Antimicrobial Activity
The antimicrobial properties of the compound were assessed against several bacterial strains. The hydrazone structure is known to interact with microbial enzymes, potentially inhibiting growth.
Research Findings:
In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound showed significant inhibition with MIC values comparable to standard antibiotics.
The biological activities of this compound can be attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules such as proteins and nucleic acids. The presence of the phenolic group contributes to its antioxidant capacity by donating electrons to free radicals.
Properties
IUPAC Name |
3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKLHHARUNPLLY-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN=CC(=O)N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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